molecular formula C24H27N5O4 B2944851 3,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251556-34-9

3,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2944851
CAS RN: 1251556-34-9
M. Wt: 449.511
InChI Key: WTUGOHNNLBTJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research in medicinal chemistry involves the synthesis of novel compounds for potential therapeutic applications. For example, novel heterocyclic compounds, such as benzodifuranyl derivatives and triazines, have been synthesized for their anti-inflammatory and analgesic properties. These compounds have shown significant activity as cyclooxygenase inhibitors, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antifungal and Antibacterial Applications

The conversion of carboxy groups into triazine groups and the synthesis of N-benzylpyroglutamic acids have been explored for the development of potential antifungal products (Oudir et al., 2006). Additionally, novel sulfonamides and carboxamides containing substituted benzophenone moieties have been synthesized and evaluated for their antibacterial activities, indicating their potential use in combating bacterial infections (Vinaya et al., 2008).

Wound-Healing Potential

The evaluation of wound-healing potential in vivo has been conducted on derivatives of dimethoxy-benzoyl-phenoxy compounds. These studies have shown significant wound healing, faster epithelialization, and increased tensile strength of the wound, suggesting the potential of these compounds in wound healing applications (Vinaya et al., 2009).

Synthesis of Tetra- and Penta-Heterocyclic Compounds

The synthesis of complex heterocyclic compounds incorporating isoquinoline moieties has been explored, leading to the development of compounds with potential biological activities. These synthetic strategies are essential for creating novel molecules with specific pharmacological properties (Abdallah et al., 2009).

properties

IUPAC Name

3,4-dimethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16-4-7-19(8-5-16)29-15-20(26-27-29)24(31)28-12-10-18(11-13-28)25-23(30)17-6-9-21(32-2)22(14-17)33-3/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUGOHNNLBTJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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